![molecular formula C43H62N4O23S3 B609828 3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid CAS No. 101411-71-6](/img/structure/B609828.png)
3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of polymyxin B, including Paldimycin B, involves the fermentation of Bacillus polymyxa. The fermentation broth is subjected to adsorption using resin, followed by elution and crystallization to obtain polymyxin B sulphate crystals . The process involves specific conditions such as maintaining a pH of 5.7-7.5 and using water for injection .
Industrial Production Methods: Industrial production of polymyxin B sulphate for injection involves dissolving polymyxin B sulphate in water for injection, followed by filtration and lyophilization to produce a stable injectable form . This method ensures the quality and stability of the product, reducing the number of insoluble particles .
Chemical Reactions Analysis
Types of Reactions: Paldimycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce toxicity .
Common Reagents and Conditions: Common reagents used in the reactions involving Paldimycin B include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of Paldimycin B include modified polymyxin derivatives with improved pharmacokinetic properties and reduced toxicity .
Scientific Research Applications
Paldimycin B has a wide range of scientific research applications. In chemistry, it is used to study the interactions between cationic lipopeptides and bacterial membranes . In biology, it is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics . In medicine, Paldimycin B is used to treat infections caused by multidrug-resistant Gram-negative bacteria . In industry, it is used in the production of injectable antibiotics and other pharmaceutical formulations .
Mechanism of Action
Paldimycin B exerts its effects by targeting the bacterial membrane. It binds to lipopolysaccharides and phospholipids in the outer cell membrane of Gram-negative bacteria, displacing divalent cations and causing membrane disruption . This leads to leakage of intracellular contents and bacterial cell death . The molecular targets involved in this process include the lipid A component of lipopolysaccharides and various membrane phospholipids .
Comparison with Similar Compounds
Paldimycin B is similar to other polymyxins, such as polymyxin E (colistin). Both compounds have similar antibacterial properties and mechanisms of action . Paldimycin B is less toxic than colistin, making it a preferred choice for certain clinical applications . Other similar compounds include polymyxin A, C, and D, which also belong to the polymyxin class of antibiotics .
Conclusion
Paldimycin B is a crucial antibiotic in the fight against multidrug-resistant Gram-negative bacteria. Its unique mechanism of action, combined with its relatively lower toxicity compared to other polymyxins, makes it an essential compound in both clinical and research settings. The ongoing research and development of Paldimycin B and its derivatives continue to provide valuable insights into the treatment of bacterial infections and the development of new antibiotics.
Properties
CAS No. |
101411-71-6 |
|---|---|
Molecular Formula |
C43H62N4O23S3 |
Molecular Weight |
1099.2 g/mol |
IUPAC Name |
(3S)-3-[(2R,3R,4S,5R,6R)-5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16?,17-,18-,22-,23-,25+,26-,27-,30?,31+,32+,33-,35+,42+,43-/m0/s1 |
InChI Key |
HQSNXADXGQAEOU-RNMOKUSESA-N |
SMILES |
O[C@H]1[C@H]([C@]2(O)C(C(C(O)=O)=C(C(C2)=O)N)=O)O[C@H](COC(C)=O)[C@@H](OC([C@H](NC(SC[C@@H](C(O)=O)NC(C)=O)=S)[C@H](C)SC[C@@H](C(O)=O)NC(C)=O)=O)[C@H]1O[C@@H]3C[C@H](OC)[C@](O)([C@H](C)O3)[C@H](C)OC(C(C)C)=O |
Isomeric SMILES |
C[C@H]1[C@@]([C@H](C[C@@H](O1)O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)([C@H](C)OC(=O)C(C)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Paldimycin B; Antibiotic 273 A1-beta; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


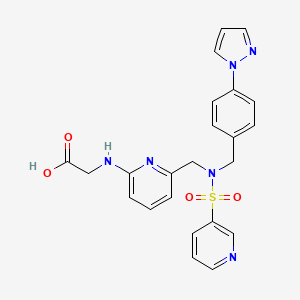


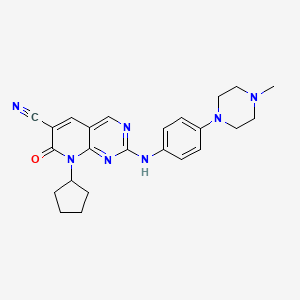
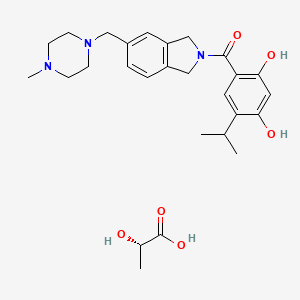
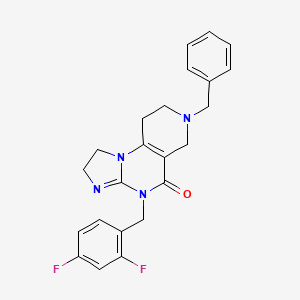
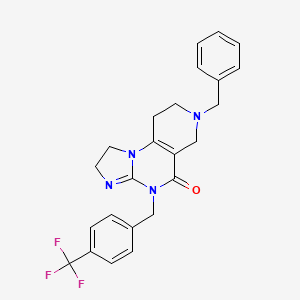
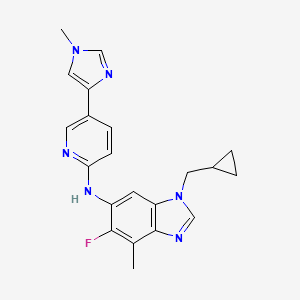


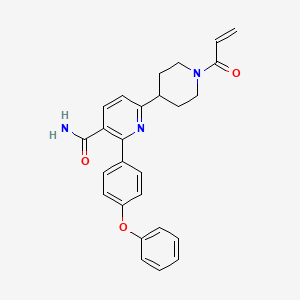
![(E)-but-2-enedioic acid;1-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B609764.png)

